FN-1501

Content Navigation

Single-target FLT3 inhibitors fail to block compensatory CDK pathways, promoting resistance in aggressive AML models. FN-1501 provides simultaneous FLT3/CDK2/4/6 inhibition, achieving:

- FLT3 IC50 = 0.28 nM, CDK4 IC50 = 0.85 nM

- High DMSO solubility (86 mg/mL) and in vivo compatibility

- Favorable therapeutic index (LD50 186 mg/kg; effective tumor regression at 15 mg/kg)

Ideal for MDR studies as an ABCB1 substrate. Ensures consistent quality and global shipping for preclinical research.

CAS Number

Product Name

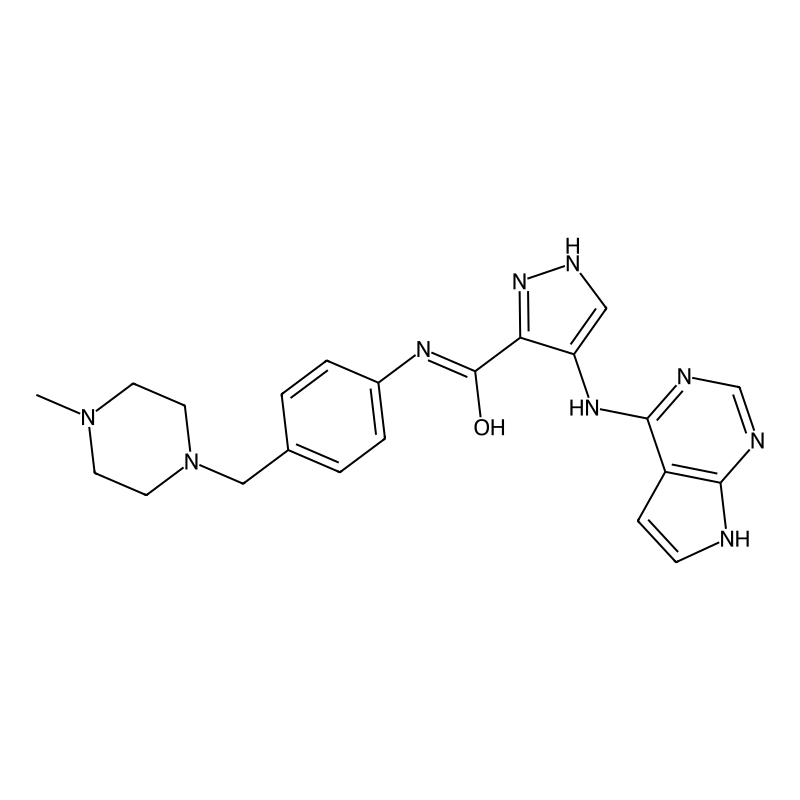

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

FN-1501 (CAS: 1429515-59-2) is a multi-kinase inhibitor characterized by its dual suppression of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4/6). Unlike conventional single-target inhibitors, FN-1501 integrates cell cycle arrest with receptor tyrosine kinase blockade, yielding sub-nanomolar to low-nanomolar IC50 values across its primary targets (FLT3 IC50 = 0.28 nM; CDK4 IC50 = 0.85 nM) [1]. For procurement professionals and preclinical formulators, FN-1501 provides measurable formulation advantages, demonstrating high solubility in DMSO (up to 86 mg/mL) and straightforward in vivo compatibility using standard excipients like CMC-Na or PEG300/Tween-80 . This combination of dual-pathway suppression, high solubility, and a favorable toxicity profile makes it a highly practical precursor for acute myeloid leukemia (AML) and multidrug resistance (MDR) research workflows.

Research Fit

Substituting FN-1501 with generic single-target FLT3 inhibitors (e.g., Quizartinib or Midostaurin) or standard CDK inhibitors (e.g., AT7519) compromises the dual-mechanism efficacy required for aggressive AML models. Single-target FLT3 inhibitors fail to directly suppress retinoblastoma (Rb) phosphorylation, leaving compensatory cell-cycle pathways active and accelerating resistance. Conversely, standard CDK inhibitors like AT7519 suffer from narrow therapeutic windows and severe acute toxicity in vivo (LD50: 32 mg/kg). Furthermore, traditional chemotherapeutics like Cytarabine require high dosing (e.g., 50 mg/kg) to achieve partial efficacy, whereas FN-1501 drives tumor regression at significantly lower doses (15 mg/kg). Using isolated inhibitors or crude mixtures cannot replicate the synergistic, single-molecule pharmacokinetic profile and high tolerability that FN-1501 provides in complex in vivo xenograft systems [1].

Substitution Risk

In Vivo Tolerability & Therapeutic Window

In acute-toxicity studies utilizing mouse models, FN-1501 demonstrated a significantly higher lethal dose (LD50) compared to the benchmark CDK inhibitor AT7519. FN-1501 achieved an LD50 of 186 mg/kg, whereas AT7519 exhibited severe toxicity with an LD50 of 32 mg/kg. This nearly 6-fold increase in the safety margin allows researchers to dose higher and maintain longer exposure times in xenograft models without confounding systemic toxicity [1].

| Evidence Dimension | Acute Toxicity (LD50 in mice) |

| Target Compound Data | 186 mg/kg |

| Comparator Or Baseline | AT7519 (32 mg/kg) |

| Quantified Difference | 5.8-fold higher LD50 (improved safety) |

| Conditions | In vivo acute-toxicity mouse model |

A wider therapeutic window reduces animal mortality and confounding toxicological artifacts in long-term preclinical efficacy studies.

Xenograft Tumor Regression

When evaluated in MV4-11 (AML) nude-mouse xenograft models, FN-1501 induced profound tumor regression at a dose of 15 mg/kg. In direct comparison, the standard-of-care chemotherapeutic Cytarabine required a much higher dose of 50 mg/kg to achieve lesser efficacy. This demonstrates FN-1501's high potency and superior dose-to-response ratio, reducing the total active pharmaceutical ingredient (API) required for sustained in vivo studies[1].

| Evidence Dimension | In Vivo Tumor Regression Dose |

| Target Compound Data | 15 mg/kg |

| Comparator Or Baseline | Cytarabine (50 mg/kg) |

| Quantified Difference | Superior efficacy at 70% lower dosage |

| Conditions | MV4-11 AML nude-mouse xenograft model |

Procuring FN-1501 allows for highly efficient in vivo dosing, achieving superior tumor regression while consuming less compound per animal cohort.

Solubility & Formulation Compatibility

FN-1501 supports streamlined preclinical formulation workflows, achieving high solubility in anhydrous DMSO at concentrations up to 86 mg/mL (199.3 mM). For in vivo administration, it readily forms a homogeneous suspension in simple 0.5% CMC-Na at ≥5 mg/mL, or a clear solution using a standard PEG300/Tween-80/Saline vehicle. This circumvents the formulation bottlenecks commonly associated with highly lipophilic, poorly soluble kinase inhibitors that require complex lipid nanoparticles or extreme pH adjustments .

| Evidence Dimension | Solubility and Vehicle Compatibility |

| Target Compound Data | 86 mg/mL in DMSO; ≥5 mg/mL in CMC-Na |

| Comparator Or Baseline | Standard lipophilic kinase inhibitors (often <1 mg/mL in aqueous suspensions) |

| Quantified Difference | Highly processable in standard lab vehicles |

| Conditions | In vitro stock preparation and in vivo formulation |

High solubility in standard excipients drastically reduces formulation time, minimizes vehicle-induced toxicity, and ensures reproducible dosing across batches.

Dual-Target Kinase Inhibition Potency

FN-1501 delivers measurable target engagement, characterized by sub-nanomolar to low-nanomolar IC50 values across its primary targets: FLT3 (0.28 nM), CDK4/cyclin D1 (0.85 nM), CDK6/cyclin D1 (1.96 nM), and CDK2/cyclin A (2.47 nM). This translates to a strong antiproliferative effect against MV4-11 AML cells with an IC50 of 0.008 μM (8 nM). This dual-pathway suppression eliminates the need to procure and co-administer separate FLT3 and CDK inhibitors to achieve simultaneous cell cycle arrest and apoptosis [1].

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | FLT3: 0.28 nM; CDK4: 0.85 nM |

| Comparator Or Baseline | Co-administration of separate FLT3 and CDK inhibitors |

| Quantified Difference | Single-agent sub-nanomolar dual suppression |

| Conditions | In vitro kinase-inhibition assays |

Procuring a single, dual-action inhibitor simplifies assay design, eliminates drug-drug interaction variables, and ensures uniform pharmacokinetic distribution.

AML Xenograft Modeling

Due to its documented LD50 (186 mg/kg) and efficient tumor regression at low doses (15 mg/kg), FN-1501 is a highly effective choice for long-term in vivo efficacy studies in AML models (e.g., MV4-11 xenografts). It outperforms Cytarabine and standard CDK inhibitors in dosing efficiency, providing a robust, well-tolerated positive control for novel therapeutic benchmarking[1].

FLT3/CDK Screening Assays

FN-1501's validated sub-nanomolar IC50 values against FLT3 (0.28 nM) and CDK4 (0.85 nM) make it a precise reference standard for biochemical kinase assays and cell-based target engagement studies. It eliminates the need to formulate and co-administer separate inhibitors, streamlining assay workflows and reducing variable compound interactions [1].

MDR & ABCB1 Transporter Research

Because FN-1501 is a validated substrate of the ABCB1 efflux transporter, it serves as a specific tool compound in MDR research. When co-administered with ABCB1 reversal agents (e.g., VPM), researchers can precisely map resistance mechanisms and evaluate the efficacy of next-generation efflux pump inhibitors in restoring kinase inhibitor sensitivity [2].

Application Fit Matrix

References

- [1] Wang Y, et al. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. J Med Chem. 2018 Feb 22;61(4):1499-1518.

- [2] Wu S, et al. Overexpression of ABCB1 confers resistance to FLT3 inhibitor FN-1501 in cancer cells: in vitro and in vivo characterization. Am J Cancer Res. 2021; 11(11): 5472–5487.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Explore Compound Types